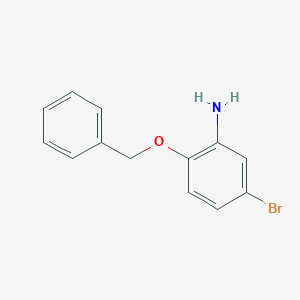

2-(Benzyloxy)-5-bromoaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHINVQVLJRNDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627523 | |

| Record name | 2-(Benzyloxy)-5-bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186797-58-0 | |

| Record name | 2-(Benzyloxy)-5-bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Benzyloxy)-5-bromoaniline: Properties, Synthesis, and Applications

Abstract & Core Compound Overview

2-(Benzyloxy)-5-bromoaniline is a substituted aromatic amine of significant interest in synthetic organic and medicinal chemistry. Its structural architecture, featuring a nucleophilic aniline, a strategically positioned bromine atom amenable to cross-coupling reactions, and a stable benzyl ether protecting group, makes it a versatile and valuable intermediate.[1] This guide provides an in-depth analysis of its chemical and physical properties, outlines a standard laboratory-scale synthesis, explores its key reactive sites, and discusses its applications as a precursor to more complex molecular targets. The information herein is curated for researchers, chemists, and professionals in drug development who require a comprehensive technical understanding of this compound.

Table 1: Core Compound Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 5-Bromo-2-(phenylmethoxy)aniline | [2] |

| CAS Number | 186797-58-0 | [2] |

| Molecular Formula | C₁₃H₁₂BrNO | [2] |

| Molecular Weight | 278.14 g/mol | [2] |

| Appearance | Solid | |

| Storage Temperature | Room temperature, inert atmosphere | |

| SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)N | [2] |

| InChIKey | IZHINVQVLJRNDV-UHFFFAOYSA-N | [2] |

Physicochemical & Spectroscopic Profile

A thorough characterization of a chemical intermediate is fundamental to its effective use in synthesis. This section details the known physical properties and expected spectroscopic signatures of this compound.

Physical Properties

The compound is a solid at room temperature, and proper storage under an inert atmosphere is recommended to maintain its integrity. While specific quantitative data on melting point and solubility are not consistently reported across public domains, its structure suggests solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol.

Spectroscopic Characterization

Spectroscopic analysis is the cornerstone of structural verification in organic synthesis. The following data represent the expected spectral characteristics for this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a unique fingerprint of the hydrogen atoms in the molecule.

-

Aromatic Protons (Aniline Ring): Three distinct signals are expected in the aromatic region (approx. δ 6.5-7.5 ppm). The proton ortho to the amino group will appear as a doublet, the proton between the bromo and benzyloxy groups will be a doublet of doublets, and the proton ortho to the bromo group will be a doublet.

-

Aromatic Protons (Benzyl Ring): A multiplet corresponding to the five protons of the phenyl group will be visible, typically around δ 7.3-7.5 ppm.

-

Benzylic Protons (-O-CH₂-Ph): A characteristic singlet integrating to two protons will appear around δ 5.0 ppm.

-

Amine Protons (-NH₂): A broad singlet, whose chemical shift is solvent-dependent, will be present, typically in the δ 3.5-4.5 ppm range.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show 11 distinct signals for the aromatic carbons and one for the benzylic carbon. The carbon bearing the bromine atom will be shifted upfield compared to the others.

-

IR (Infrared) Spectroscopy: Key vibrational frequencies include N-H stretches for the primary amine (around 3300-3500 cm⁻¹), C-O-C stretching for the ether linkage (around 1200-1250 cm⁻¹), and C-Br stretching (typically below 600 cm⁻¹).

-

MS (Mass Spectrometry): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). The expected molecular ion peak would be at m/z ≈ 277 and 279.

Synthesis and Purification

The preparation of this compound is a multi-step process that requires careful control of reaction conditions to achieve good yield and purity. A common and logical pathway involves the protection of a phenol, followed by nitration, bromination, and finally, reduction of the nitro group. A related synthesis starting from 2-allylphenol has been described, involving nitration, bromination, alkylation, and reduction.[3][4]

Retrosynthetic Analysis & Strategy

A logical retrosynthetic approach identifies 4-bromo-2-nitrophenol as a key precursor. The synthesis hinges on the strategic timing of functional group introductions:

-

Protection: The acidic phenolic hydroxyl group must be protected to prevent side reactions in subsequent steps. A benzyl ether is an excellent choice due to its stability under various conditions and its susceptibility to cleavage via hydrogenation.

-

Reduction: The final step involves the reduction of the nitro group to the target aniline. This is a robust and high-yielding transformation.

Experimental Protocol: Synthesis from 4-Bromo-2-nitrophenol

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a certified chemical fume hood with appropriate personal protective equipment.

Step A: Synthesis of 1-(Benzyloxy)-4-bromo-2-nitrobenzene

-

To a round-bottom flask charged with 4-bromo-2-nitrophenol (1.0 equiv.), add anhydrous potassium carbonate (1.5 equiv.) and dimethylformamide (DMF) to create a stirrable slurry.

-

Add benzyl bromide (1.1 equiv.) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

After cooling to room temperature, pour the reaction mixture into ice water.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to yield the crude product. Recrystallization from ethanol can be performed for further purification.

Step B: Synthesis of this compound

-

In a round-bottom flask, suspend the 1-(Benzyloxy)-4-bromo-2-nitrobenzene (1.0 equiv.) from Step A in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add ammonium chloride (4.0 equiv.) and iron powder (3.0 equiv.) to the suspension.

-

Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is exothermic and should be monitored carefully.

-

Monitor the reaction progress by TLC. Upon completion (typically 1-3 hours), filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude this compound.

Purification and Validation

The crude product from the synthesis can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The purity of the final product should be validated by:

-

TLC: Confirmation of a single spot.

-

Melting Point: Comparison to literature values.

-

NMR Spectroscopy: Confirmation of the structure and absence of impurities.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its three distinct functional handles, which can be manipulated selectively.[1]

-

The Aniline Group (-NH₂): As a primary aromatic amine, this group is nucleophilic. It readily undergoes acylation with acid chlorides or anhydrides, alkylation, and sulfonylation. It can also be converted to a diazonium salt, which is a versatile intermediate for Sandmeyer-type reactions to introduce a wide range of functional groups (e.g., -CN, -OH, -X).

-

The Aryl Bromide (-Br): This is arguably the most powerful functional group for synthetic elaboration. It is an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon (e.g., Suzuki, Heck, Sonogashira) or carbon-nitrogen (Buchwald-Hartwig) bonds, enabling the construction of complex biaryl systems or substituted anilines.

-

The Benzyl Ether (-OBn): The benzyloxy group serves as a robust protecting group for the phenol.[1] It is stable to many reaction conditions used to modify the amine or bromide functionalities. When desired, it can be selectively cleaved, most commonly via catalytic hydrogenation (e.g., H₂, Pd/C), to unmask the phenol. This deprotection can be a late-stage step to reveal a crucial hydroxyl group in a target molecule.[5][6][7]

Applications in Medicinal Chemistry

Substituted anilines and biaryl ethers are common structural motifs in pharmacologically active compounds. This compound serves as a key building block for molecules targeting a range of biological systems. For instance, related pyrimido[4,5-c]quinoline derivatives have been investigated as inhibitors of the protein kinase CSNK2A, which has implications for antiviral therapies.[8] The ability to use the bromide for cross-coupling and the aniline for heterocycle formation makes it a valuable starting point for the synthesis of kinase inhibitors, GPCR modulators, and other complex drug candidates.

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate care.[1]

-

Hazard Classification: It is classified as an irritant. Safety data sheets (SDS) indicate it may cause skin and serious eye irritation.[9] Some related bromoanilines are harmful if swallowed or toxic in contact with skin or if inhaled.[10]

-

Handling: Use in a well-ventilated area or a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11] Avoid generating dust.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[11][12] Keeping the compound under an inert atmosphere is recommended for long-term stability.

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[1]

Conclusion

This compound is a strategically designed chemical intermediate with high synthetic potential. Its orthogonal functional groups—a nucleophilic amine, a versatile aryl bromide, and a cleavable benzyl ether—provide chemists with a robust platform for constructing complex molecular architectures. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in research and development, particularly within the pharmaceutical and materials science sectors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Sumitomo Chemical (UK). (2022, December 16). Safety Data Sheet. [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet. [Link]

-

Supplementary Information. NMR Data. [Link]

-

Khan Academy. Reactions at the benzylic position. [Link]

-

Aparicio, E. B., Isbel, S. R., & Bugarin, A. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1773. [Link]

-

Table of Contents. Analytic Data. [Link]

-

Khan Academy. (2013, July 9). Reactions at the benzylic position | Aromatic Compounds | Organic chemistry [Video]. YouTube. [Link]

-

Surya Life Sciences. Intermediate List. [Link]

-

Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

-

The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

-

SpectraBase. N-(5-bromo-2-methoxybenzyl)-2-methyl-4-nitroaniline - Optional[1H NMR] - Spectrum. [Link]

-

Aparicio, E. B., Isbel, S. R., & Bugarin, A. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. MDPI. [Link]

-

National Institutes of Health. (n.d.). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. PMC. [Link]

-

PubChem. 2-Amino-5-bromobenzophenone. National Center for Biotechnology Information. [Link]

-

Chemsrc. 2-Bromoaniline | CAS#:615-36-1. [Link]

Sources

- 1. Buy 5-(Benzyloxy)-2-bromoaniline | 119879-90-2 [smolecule.com]

- 2. This compound | C13H12BrNO | CID 22675582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Khan Academy [khanacademy.org]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 119879-90-2 Cas No. | 5-(Benzyloxy)-2-bromoaniline | Matrix Scientific [matrixscientific.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. 119879-90-2|5-(Benzyloxy)-2-bromoaniline|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to 2-(Benzyloxy)-5-bromoaniline for Advanced Research and Drug Development

Abstract

2-(Benzyloxy)-5-bromoaniline is a pivotal chemical intermediate, distinguished by its unique trifunctional architecture: a nucleophilic aniline, a strategically positioned bromine atom for cross-coupling reactions, and a stable benzyloxy protecting group. This combination makes it an exceptionally versatile building block in the synthesis of complex heterocyclic systems and pharmacologically active molecules. This guide provides an in-depth analysis of the compound's core physicochemical properties, validated synthesis and purification protocols, comprehensive analytical characterization, and its applications in the field of drug development. By explaining the causality behind experimental choices and adhering to principles of scientific integrity, this document serves as a critical resource for researchers, medicinal chemists, and process development scientists.

Core Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and research. The molecular weight of this compound, calculated from its molecular formula C₁₃H₁₂BrNO, is 278.14 g/mol .[1][2] This value is critical for stoichiometric calculations in reaction planning and for the interpretation of mass spectrometry data.

The structure features a benzene ring substituted with an amine group, a bromine atom, and a benzyloxy ether. The benzyloxy group serves as a robust protecting group for the phenol moiety, stable to a wide range of reaction conditions but readily removable via catalytic hydrogenation. The bromine atom provides a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds, while the aniline nitrogen acts as a potent nucleophile or a directing group in electrophilic aromatic substitution.

dot graph "chemical_structure" { layout=neato; node [shape=none, margin=0]; mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=22675582&t=l"]; lab [label="Figure 1: Chemical Structure of this compound", fontsize=10]; mol -> lab [style=invis]; } idot Caption: Figure 1: Chemical Structure of this compound.

A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 278.14 g/mol | PubChem[1], Smolecule[3] |

| Molecular Formula | C₁₃H₁₂BrNO | PubChem[1], Smolecule[3] |

| CAS Number | 186797-58-0 | PubChem[1] |

| IUPAC Name | 5-bromo-2-(phenylmethoxy)aniline | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich[4] |

| XLogP3-AA | 3.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Table 1: Key Physicochemical Properties of this compound.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through a multi-step sequence starting from commercially available precursors. The following protocol describes a common and reliable route involving nitration, bromination, etherification, and reduction.

Synthetic Pathway Overview

The causality of this synthetic pathway is rooted in the principles of regioselective control and functional group compatibility. Starting with a simple phenol, the electron-withdrawing nitro group is installed to direct the subsequent bromination and to be easily converted into the target aniline group in the final step. The benzylation of the hydroxyl group is performed at an intermediate stage to protect it from interfering with the final reduction step.

dot graph "synthesis_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

start [label="2-Allylphenol"]; step1 [label="Nitration\n(HNO3/H2SO4)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; intermediate1 [label="2-Allyl-6-nitrophenol"]; step2 [label="Bromination\n(e.g., NBS)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; intermediate2 [label="2-Allyl-4-bromo-6-nitrophenol"]; step3 [label="Allylation/Benzylation\n(Allyl Bromide, K2CO3)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; intermediate3 [label="1-Allyl-2-(allyloxy)-5-bromo-3-nitrobenzene"]; step4 [label="Reduction\n(e.g., Zn/NH4Cl or Fe/HCl)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; product [label="3-Allyl-2-(allyloxy)-5-bromoaniline", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> step1 [label="Step 1"]; step1 -> intermediate1; intermediate1 -> step2 [label="Step 2"]; step2 -> intermediate2; intermediate2 -> step3 [label="Step 3"]; step3 -> intermediate3; intermediate3 -> step4 [label="Step 4"]; step4 -> product; } idot Caption: Figure 2: A representative four-step synthesis workflow.[5][6][7]

Detailed Experimental Protocol (Exemplary)

This protocol is adapted from established methodologies for aniline synthesis.[6][7]

Step 1: Nitration of a Substituted Phenol

-

To a stirred solution of the starting phenol (e.g., 2-allylphenol) in a suitable solvent like dichloromethane, chill the mixture to 0 °C using an ice bath.

-

Slowly add a sulfonitric mixture (HNO₃/H₂SO₄) dropwise, maintaining the temperature below 5 °C. The nitration is directed by the activating hydroxyl group.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by pouring it onto ice water and extract the product with an organic solvent.

Step 2: Bromination

-

Dissolve the nitrophenol intermediate in a solvent such as acetic acid or a chlorinated solvent.

-

Add a brominating agent like N-Bromosuccinimide (NBS) or liquid bromine portion-wise. The regioselectivity is controlled by the directing effects of the hydroxyl and nitro groups.

-

Stir at room temperature until the reaction is complete.

Step 3: Benzylation (Williamson Ether Synthesis)

-

Dissolve the brominated nitrophenol in a polar aprotic solvent like acetone or DMF.

-

Add a weak base, typically potassium carbonate (K₂CO₃), to deprotonate the phenol.

-

Add benzyl bromide and heat the mixture to reflux for several hours. The use of a mild base like K₂CO₃ is crucial to prevent side reactions.

-

Monitor the reaction by TLC. Upon completion, filter the solid and concentrate the filtrate.

Step 4: Reduction of the Nitro Group

-

Dissolve the nitro-intermediate in a solvent mixture, often ethanol and water.

-

Add a reducing agent. A common choice is zinc powder and ammonium chloride, which offers a milder alternative to catalytic hydrogenation that could prematurely cleave the benzyl group.[7]

-

Heat the reaction mixture to reflux for 1-2 hours. The progress is often visible by a color change.

-

Upon completion, filter the hot solution through celite to remove the metal residues.

Purification Protocol

-

Work-up: After the final step, concentrate the reaction mixture. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine to remove inorganic impurities.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Column Chromatography: The crude product is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective. The choice of solvent system is critical for achieving good separation from non-polar starting materials and polar by-products.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is a non-negotiable step. A combination of spectroscopic methods provides a comprehensive and self-validating characterization.

| Analytical Technique | Expected Observations |

| ¹H NMR | - Aromatic protons in the 6.5-7.5 ppm region with distinct splitting patterns. - A characteristic singlet for the benzylic (-O-CH₂ -Ph) protons around 5.0-5.2 ppm. - A broad singlet for the aniline (-NH₂ ) protons, which may vary in chemical shift. |

| ¹³C NMR | - Aromatic carbons in the 110-150 ppm range. - A signal for the benzylic carbon around 70 ppm. |

| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the calculated mass (278.14). - A characteristic isotopic pattern (M, M+2) with approximately 1:1 intensity ratio, confirming the presence of a single bromine atom. |

| FTIR Spectroscopy | - N-H stretching bands for the primary amine around 3300-3500 cm⁻¹. - C-O-C stretching for the ether linkage around 1200-1250 cm⁻¹. - C-Br stretching in the fingerprint region. |

Table 2: Summary of Expected Analytical Data for Structure Verification.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an end product but a high-value intermediate. Its utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and controlled chemical modifications.

Key Roles:

-

Scaffold for Heterocycle Synthesis: The aniline group is a classic precursor for building heterocyclic rings like quinolines, indoles, and benzodiazepines, which are privileged structures in medicinal chemistry.

-

Handle for Cross-Coupling: The bromine atom is ideally suited for Suzuki, Buchwald-Hartwig, Sonogashira, and other palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, alkyl, or alkynyl substituents to build molecular complexity.

-

Protected Phenol Surrogate: The benzyloxy group masks a reactive phenol. After performing chemistry on the aniline and bromo positions, it can be deprotected to reveal a hydroxyl group, which can serve as a hydrogen bond donor or a site for further functionalization.

The benzyloxy group, in particular, has been shown to be critical for achieving selectivity in certain biological targets, such as in the development of selective monoamine oxidase B (MAO-B) inhibitors for neurodegenerative disorders.[8]

dot graph "applications_flow" { graph [splines=true, overlap=false]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

main [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];

sub1 [label="Suzuki Coupling\n(Introduce Aryl Groups)", fillcolor="#F1F3F4", fontcolor="#202124"]; sub2 [label="Buchwald-Hartwig\n(Introduce Amines/Amides)", fillcolor="#F1F3F4", fontcolor="#202124"]; sub3 [label="Cyclization Reactions\n(Form Heterocycles)", fillcolor="#F1F3F4", fontcolor="#202124"]; sub4 [label="Debenzylation\n(Reveal Phenol)", fillcolor="#F1F3F4", fontcolor="#202124"];

prod1 [label="Kinase Inhibitors", fillcolor="#EA4335", fontcolor="#FFFFFF"]; prod2 [label="GPCR Modulators", fillcolor="#EA4335", fontcolor="#FFFFFF"]; prod3 [label="Antiviral Agents", fillcolor="#EA4335", fontcolor="#FFFFFF"]; prod4 [label="MAO-B Inhibitors", fillcolor="#EA4335", fontcolor="#FFFFFF"];

main -> sub1 [label="via -Br"]; main -> sub2 [label="via -Br"]; main -> sub3 [label="via -NH2"]; sub1 -> prod1; sub2 -> prod2; sub3 -> prod3; sub4 -> prod4; main -> sub4 [label="via -OBn", style=dashed]; } idot Caption: Figure 3: Role as a versatile intermediate in synthesizing target molecules.

Safety and Handling

As a laboratory chemical, this compound requires careful handling in a controlled environment.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin and eyes.[9][10]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4][9] Keep it in a dark place under an inert atmosphere for long-term stability.[4]

-

First Aid: In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[10] If inhaled, move to fresh air.[10]

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[3][9]

Conclusion

This compound, with a molecular weight of 278.14 g/mol , is far more than a simple chemical. It is a strategically designed building block that offers a reliable and versatile platform for the synthesis of complex, high-value molecules. Its trifunctional nature provides chemists with a powerful tool for navigating the intricate pathways of drug discovery and materials science. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for leveraging its full potential in a research and development setting.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

PubMed. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2024, February 6). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Available at: [Link]

-

MDPI. (2024, January 31). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1773. Available at: [Link]

-

PubMed Central (PMC). Relevance of benzyloxy group in 2-indolyl methylamines in the selective MAO-B inhibition. National Institutes of Health. Available at: [Link]

-

SpectraBase. 2-(BENZYLOXY)-3-METHOXY-5-NITROBENZALDEHYDE - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

Sources

- 1. This compound | C13H12BrNO | CID 22675582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Buy 5-(Benzyloxy)-2-bromoaniline | 119879-90-2 [smolecule.com]

- 4. This compound | 186797-58-0 [sigmaaldrich.com]

- 5. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Relevance of benzyloxy group in 2-indolyl methylamines in the selective MAO-B inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

2-(Benzyloxy)-5-bromoaniline structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 2-(Benzyloxy)-5-bromoaniline

Abstract

This technical guide provides a comprehensive framework for the definitive structure elucidation of this compound (CAS No: 186797-58-0), a key intermediate in organic and medicinal chemistry.[1] For researchers and drug development professionals, absolute certainty in molecular structure is paramount for ensuring reaction specificity, biological activity, and regulatory compliance. This document moves beyond rote procedural descriptions to detail the causality behind multi-technique analytical choices, creating a self-validating workflow. We will explore an integrated approach utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction, presenting each not as a standalone technique, but as a component of a holistic, evidence-based confirmation strategy.

Introduction: The Imperative for Unambiguous Characterization

This compound, with the molecular formula C₁₃H₁₂BrNO, is a substituted aniline derivative incorporating a benzyloxy ether and a bromine atom on the aromatic ring.[1] Such functionalized anilines are valuable building blocks in the synthesis of complex pharmaceuticals and biologically active compounds.[2] The precise arrangement of these substituents—the 1,2,4-substitution pattern—is critical, as isomeric impurities could lead to vastly different reactivity and pharmacological profiles.

The elucidation process, therefore, is not merely an academic exercise but a cornerstone of quality control. It validates synthetic pathways and ensures the purity and identity of the material. This guide outlines the logical application of modern analytical techniques to confirm the molecular structure of this compound with the highest degree of scientific certainty.

Foundational Analysis: Spectroscopic Characterization

Spectroscopic methods provide the initial, powerful evidence for the proposed structure by probing the molecule's atomic and functional group composition. The synergy between NMR, MS, and IR creates a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular skeleton.

NMR provides direct evidence of atomic connectivity and isomerism. For a molecule like this compound, ¹H NMR can distinguish it from its isomers, such as 4-(benzyloxy)-3-bromoaniline, based on the unique splitting patterns of the aromatic protons—a level of detail other techniques cannot easily provide.

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic compounds, while DMSO-d₆ is useful for ensuring the observation of exchangeable protons like those of the amine group.[3]

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.

-

D₂O Exchange: To confirm the -NH₂ signal, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The signal corresponding to the amine protons will disappear or significantly diminish.[4]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons, although it is less critical for this specific structure.

The expected NMR data provides a benchmark against which experimental results can be validated.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Phenyl-H (Benzyloxy) | 7.30 - 7.50 | Multiplet (m) | 5H | Protons of the unsubstituted phenyl ring of the benzyloxy group. |

| Methylene (-CH₂-) | ~5.10 | Singlet (s) | 2H | Protons are chemically equivalent and adjacent to an ether oxygen and an aromatic ring. |

| Aromatic H-6 | ~6.95 | Doublet (d) | 1H | Ortho-coupled to H-4. |

| Aromatic H-4 | ~6.85 | Doublet of Doublets (dd) | 1H | Ortho-coupled to H-6 and meta-coupled to H-3. |

| Aromatic H-3 | ~6.70 | Doublet (d) | 1H | Meta-coupled to H-4. |

| Amine (-NH₂) | 3.50 - 4.50 | Broad Singlet (br s) | 2H | Exchangeable protons; chemical shift is concentration-dependent. Disappears upon D₂O shake.[4] |

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Assignment | Predicted Shift (δ, ppm) | Rationale |

| C-O (Aniline Ring) | ~145 | Aromatic carbon attached to the electron-donating ether oxygen. |

| C-ipso (Benzyloxy) | ~137 | Carbon of the phenyl ring attached to the ether oxygen. |

| Phenyl-C (o, m, p) | 127 - 129 | Carbons of the unsubstituted phenyl ring. |

| C-N (Aniline Ring) | ~138 | Aromatic carbon attached to the amine group. |

| Aromatic CHs | 115 - 125 | Aromatic CH carbons on the substituted aniline ring. |

| C-Br (Aniline Ring) | ~110 | Aromatic carbon attached to bromine, shows a lower chemical shift. |

| Methylene (-CH₂-) | ~71 | Aliphatic carbon adjacent to an ether oxygen. Shifted downfield.[5] |

Mass Spectrometry (MS): The Molecular Weight and Isotopic Fingerprint

MS provides the exact molecular weight and offers structural clues through fragmentation analysis. For halogenated compounds, it offers a definitive isotopic signature.

The most self-validating feature in the mass spectrum of this compound is the bromine isotope pattern. Nature provides two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[6] Any ion containing a single bromine atom will therefore appear as a pair of peaks (M⁺ and M⁺+2) of nearly equal intensity. This is a nearly foolproof indicator of bromine's presence.[7]

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer.

-

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and clearly observe the molecular ion. Electron Ionization (EI) can also be used to induce fragmentation intentionally.

-

Analysis: Analyze the ions using a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain a highly accurate mass measurement.

Table 3: Predicted High-Resolution MS Data

| Ion | Calculated m/z (C₁₃H₁₂⁷⁹BrNO) | Calculated m/z (C₁₃H₁₂⁸¹BrNO) | Expected Ratio | Rationale |

| [M+H]⁺ | 278.0178 | 280.0158 | ~1:1 | The protonated molecular ion peak, showing the characteristic bromine doublet. |

| [M]⁺˙ | 277.0102 | 279.0082 | ~1:1 | The molecular ion peak in EI-MS.[1] |

Key Fragmentation Pathways (EI-MS):

-

Loss of Benzyl: A prominent fragmentation pathway is the cleavage of the benzylic ether, leading to the formation of a stable tropylium ion at m/z 91 .

-

Base Peak: The tropylium ion (C₇H₇⁺) is often the base peak (most intense peak) in the spectrum of benzyl ethers.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy confirms the presence of key functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Sample Preparation: Prepare the solid sample as a potassium bromide (KBr) pellet or by using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred as it requires minimal sample preparation.

-

Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: A background spectrum should be taken and subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

Table 4: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3450 & 3360 | N-H Asymmetric & Symmetric Stretch | Medium | A characteristic doublet for a primary aromatic amine.[8] |

| 3030 - 3080 | Aromatic C-H Stretch | Medium-Weak | Stretching of sp² C-H bonds in the aromatic rings. |

| 2850 - 2960 | Aliphatic C-H Stretch | Medium-Weak | Stretching of sp³ C-H bonds in the -CH₂- group. |

| ~1620 | N-H Bend (Scissoring) | Strong | Characteristic bending vibration for a primary amine.[8] |

| 1500 - 1600 | Aromatic C=C Stretch | Medium-Strong | Skeletal vibrations of the benzene rings. |

| 1230 - 1250 | Aryl-O Stretch (Asymmetric) | Strong | C-O stretching of the aryl-alkyl ether functionality.[5] |

| 1020 - 1050 | Alkyl-O Stretch (Symmetric) | Strong | C-O stretching of the aryl-alkyl ether functionality.[5] |

| 690 - 770 | C-Br Stretch | Medium | Found in the fingerprint region. |

The Gold Standard: Single-Crystal X-ray Diffraction

While spectroscopy provides compelling, interconnected evidence, single-crystal X-ray diffraction provides definitive, unambiguous proof of structure. It determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays scattered by the electron clouds of the atoms.[9]

Unlike spectroscopy, which infers structure from properties, X-ray crystallography directly maps atomic positions. It resolves any ambiguity regarding isomerism, bond lengths, and bond angles, providing an exact molecular model. Its results are considered irrefutable proof of structure in chemical literature and for patent filings.

-

Crystal Growth (The Critical Step): High-quality single crystals are essential. This is often the most challenging part of the experiment.

-

Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) to near saturation.

-

Induce slow crystallization by methods such as slow evaporation of the solvent, vapor diffusion (e.g., diffusing a poor solvent like hexane into the solution), or slow cooling.

-

-

Crystal Mounting and Data Collection:

-

Select a suitable, defect-free crystal under a microscope and mount it on a goniometer head.

-

Place the crystal in a modern X-ray diffractometer.[10]

-

Collect diffraction data by rotating the crystal in a stream of monochromatic X-rays.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the structure using direct methods or Patterson methods to find the initial atomic positions.

-

Refine the structural model against the experimental data to obtain precise bond lengths, angles, and thermal parameters.

-

Integrated Strategy and Conclusion

Safety and Handling

As with any chemical, this compound should be handled with care in a well-ventilated laboratory fume hood.[11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Aromatic amines and halogenated compounds can be toxic, and exposure should be minimized. Always consult the material's Safety Data Sheet (SDS) before handling for complete safety, storage, and disposal information.[11]

References

-

Aparicio, E. B., Isbel, S. R., & Bugarin, A. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1773. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22675582, this compound. Available at: [Link]

-

Dai, P., et al. (2020). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. Available at: [Link]

-

Chemistry LibreTexts (2024). Spectroscopy of Amines. Available at: [Link]

-

Illinois State University (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. Available at: [Link]

-

ResearchGate (n.d.). ¹³C-NMR spectrum of compound (4i). Available at: [Link]

-

Cambridge University Press (2003). X-ray powder diffraction studies of aniline derivatives. Powder Diffraction, 18(3), 266-268. Available at: [Link]

-

American Chemical Society (2023). Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. J. Am. Chem. Soc. Available at: [Link]

-

YouTube (2023). FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy. Available at: [Link]

-

MDPI (2022). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 27(19), 6296. Available at: [Link]

-

ResearchGate (n.d.). Molecular structure of (E)-5-(benzyloxy)-2-{[(4-methoxyphenyl)imino]methyl}phenol (I). Available at: [Link]

-

Pearson+ (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Study Prep. Available at: [Link]

-

OpenStax (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Available at: [Link]

-

Chemistry LibreTexts (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 77198, 2,5-Dibromoaniline. Available at: [Link]

-

Green Chemistry (2018). Supporting Information. Available at: [Link]

-

ResearchGate (n.d.). Crystal Structures of Diethylamino Substituted Benzylideneanilines and Absorption Spectra of Their Related Derivatives. Available at: [Link]

-

University of Pretoria (n.d.). Migrating ¹H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. Available at: [Link]

-

University of Calgary (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

Royal Society of Chemistry (2012). Electronic Supplementary Material (ESI) for RSC Advances. Available at: [Link]

-

National Institute of Standards and Technology (n.d.). 2-Bromo-5-nitroaniline. In NIST Chemistry WebBook. Available at: [Link]

-

Redox (2022). Safety Data Sheet Benzyl Alcohol. Available at: [Link]

-

National Center for Biotechnology Information (2024). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. PubMed Central. Available at: [Link]

-

PubMed (2019). Halogenated anilines as novel natural products from a marine biofilm forming microalga. Available at: [Link]

-

MDPI (2009). The X-Ray Crystal Structures of Primary Aryl Substituted Selenoamides. Molecules, 14(1), 336-345. Available at: [Link]

-

Arkivoc (2001). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Available at: [Link]

-

Royal Society of Chemistry (n.d.). Supplementary Information. Available at: [Link]

-

Royal Society of Chemistry (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Available at: [Link]

-

University of Pretoria (n.d.). Migrating ¹H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO - Supplementary Information. Available at: [Link]

Sources

- 1. This compound | C13H12BrNO | CID 22675582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. repository.up.ac.za [repository.up.ac.za]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. echemi.com [echemi.com]

An In-Depth Technical Guide to the Synthesis of 2-(Benzyloxy)-5-bromoaniline

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-(Benzyloxy)-5-bromoaniline

In the landscape of modern pharmaceutical development, the strategic synthesis of highly functionalized molecular scaffolds is paramount. Among these, this compound stands out as a critical building block. Its unique trifunctional arrangement—a nucleophilic aniline, a protected phenol in the form of a benzyl ether, and a reactive aryl bromide—offers a versatile platform for constructing complex molecular architectures. The aryl bromide moiety is particularly valuable, serving as a synthetic handle for late-stage diversification through a variety of cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This guide provides a comprehensive, field-proven methodology for the synthesis of this key intermediate, focusing on a robust and scalable two-step pathway from a commercially available starting material.

Core Synthetic Strategy: A Retrosynthetic Blueprint

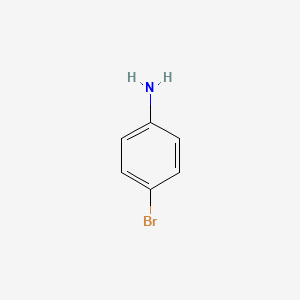

The most reliable and widely adopted strategy for synthesizing this compound hinges on a logical two-step sequence. This approach begins with the readily available starting material, 4-bromo-2-nitrophenol. The core logic is to first protect the acidic phenolic hydroxyl group as a benzyl ether, a transformation that is high-yielding and straightforward. This step is followed by the selective reduction of the nitro group to the target aniline. This pathway is strategically superior to alternatives, such as the direct benzylation of 2-amino-4-bromophenol, as it circumvents chemoselectivity issues and potential N-benzylation of the more nucleophilic amine.

Caption: Overall synthetic workflow for this compound.

Starting Material and Product Profile

A clear understanding of the physical and chemical properties of the key materials is essential for successful synthesis, purification, and characterization.

| Compound | Structure | CAS Number | Molecular Weight ( g/mol ) | Appearance |

| 4-Bromo-2-nitrophenol |  | 7693-52-9 | 218.01 | Yellow crystalline solid |

| This compound |  | 186797-58-0 | 278.14 | Off-white to light brown solid[1] |

Experimental Protocols: A Validated Two-Step Synthesis

This section details the step-by-step protocols for the synthesis of this compound, grounded in established chemical principles and supported by literature precedents.

Protocol 1: Synthesis of 1-(Benzyloxy)-4-bromo-2-nitrobenzene via Williamson Ether Synthesis

The first step involves the O-alkylation of 4-bromo-2-nitrophenol with benzyl bromide. This reaction proceeds via the classic Williamson ether synthesis mechanism. The phenolic proton is abstracted by a mild base, potassium carbonate, to generate a nucleophilic phenoxide ion. This ion then displaces the bromide from benzyl bromide in an SN2 reaction to form the desired benzyl ether. Acetonitrile is an excellent solvent choice due to its polarity and ability to dissolve the reactants while remaining largely unreactive.

Caption: Mechanism of the Williamson Ether Synthesis step.

Methodology:

-

Reaction Setup: To a solution of 4-bromophenol (1.0 eq) in anhydrous acetonitrile (MeCN, approx. 0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq). The use of anhydrous solvent is critical to prevent hydrolysis of the base and promote the desired reaction.

-

Reagent Addition: Add benzyl bromide (1.05 eq) to the stirred suspension at room temperature. A slight excess of the alkylating agent ensures complete consumption of the starting phenol.

-

Reaction Execution: Stir the mixture vigorously at room temperature overnight or heat to a moderate temperature (e.g., 60-80 °C) for several hours to expedite the reaction.[2]

-

Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 4:1 v/v). The product will have a higher Rf value than the starting phenol.

-

Work-up: Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Alternatively, dilute the reaction mixture with water and extract the product into ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield a pure, colorless solid.[2]

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

The final step is the reduction of the nitro group of 1-(benzyloxy)-4-bromo-2-nitrobenzene to an aniline. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and mild conditions, which preserve the benzyl ether protecting group and the aryl bromide.

Methodology:

-

Reaction Setup: Dissolve the 1-(benzyloxy)-4-bromo-2-nitrobenzene (1.0 eq) from the previous step in a suitable solvent such as ethanol (EtOH) or tetrahydrofuran (THF).

-

Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, approx. 5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: Securely attach a balloon filled with hydrogen gas (H₂) to the reaction flask (after evacuating and backfilling with H₂ several times) or perform the reaction in a Parr hydrogenation apparatus. Stir the mixture vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by TLC. The aniline product is typically more polar and will have a lower Rf value than the nitro-containing starting material.

-

Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.[3] This step must be done with caution as Pd/C can be pyrophoric. The filter cake should be washed thoroughly with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude this compound is often of high purity and may be used directly in subsequent steps. If further purification is needed, recrystallization or column chromatography can be employed.[4]

Comparative Analysis of Reduction Methods

While catalytic hydrogenation is preferred, other methods can be employed for the nitro group reduction, each with distinct advantages and disadvantages.

| Reduction Method | Reagents & Conditions | Typical Yield | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH, rt | >95% | High yield, clean reaction, mild conditions, easy work-up. | Requires specialized equipment (hydrogen source); catalyst can be pyrophoric. |

| Metal/Acid Reduction | SnCl₂·2H₂O, EtOH, reflux | 85-95% | Inexpensive, effective for many substrates. | Requires stoichiometric amounts of metal salts, leading to metallic waste; work-up can be tedious. |

| Transfer Hydrogenation | Ammonium formate, Pd/C, MeOH, reflux | 90-98% | Avoids the use of gaseous H₂, safer for standard lab setups. | Can be slower than direct hydrogenation. |

| Iron in Acidic Media | Fe powder, NH₄Cl, EtOH/H₂O, reflux | 80-90% | "Green" and inexpensive iron reagents. | Requires heating; can be heterogeneous and require vigorous stirring.[5] |

Conclusion and Field Insights

The described two-step synthesis commencing from 4-bromo-2-nitrophenol represents the most efficient and reliable pathway to obtain high-purity this compound. The initial Williamson ether synthesis is a robust transformation, and the subsequent catalytic hydrogenation of the nitro group is exceptionally clean and high-yielding. This strategic approach provides drug development professionals with a scalable and reproducible method to access a key synthetic intermediate, paving the way for the discovery and synthesis of novel therapeutic agents.

References

- Google Patents. CN111302956A - Preparation method of 4-bromo-2-aminophenol.

-

PubChem. This compound. Available from: [Link]

-

Barquero, A., et al. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1773. Available from: [Link]

-

MDPI. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Available from: [Link]

-

PubMed. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Available from: [Link]

-

Macmillan Group, Princeton University. Enantioselective α-Benzylation of Aldehydes via Photoredox Organocatalysis. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for manuscript entitled, '2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amid'. Available from: [Link]

-

Clayden, J., et al. (2023). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. Organics, 4(1), 37-51. Available from: [Link]

-

National Institutes of Health. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Available from: [Link]

-

Semantic Scholar. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Available from: [Link]

- Google Patents. CN102993022A - Preparation method of bromoaniline.

-

ResearchGate. Alternative synthesis of 2-(4-benzoyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[3][6]benzoquinone. Available from: [Link]

-

MDPI. Recent Advances in Synthetic Routes to Azacycles. Available from: [Link]

-

MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available from: [Link]

Sources

- 1. This compound | C13H12BrNO | CID 22675582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-Amino-4-bromophenol synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN111302956A - Preparation method of 4-bromo-2-aminophenol - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Solubility of 2-(Benzyloxy)-5-bromoaniline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Benzyloxy)-5-bromoaniline, a key intermediate in pharmaceutical synthesis and materials science. In the absence of extensive published quantitative data, this document establishes a predictive framework for its solubility based on an analysis of its molecular structure and physicochemical properties. Furthermore, this guide presents detailed, field-proven experimental protocols for the systematic qualitative and quantitative determination of its solubility in a range of common organic solvents. This resource is intended to empower researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work, ensuring optimal conditions for synthesis, purification, and formulation.

Introduction: The Strategic Importance of this compound

This compound is a substituted aromatic amine of significant interest in organic synthesis. Its trifunctional nature—a nucleophilic aniline, a bulky and relatively nonpolar benzyloxy group, and a bromine atom amenable to a variety of cross-coupling reactions—makes it a versatile building block. Understanding its solubility is a critical first step in its application, directly impacting reaction kinetics, purification strategies such as crystallization, and the formulation of finished products. This guide provides a deep dive into the factors governing its solubility and the practical means to quantify it.

Physicochemical Properties and Predicted Solubility Profile

A thorough understanding of the physicochemical properties of this compound is essential to predict its behavior in various solvents.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂BrNO | PubChem[1] |

| Molecular Weight | 278.14 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | Sigma-Aldrich[2] |

| XLogP3-AA | 3.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 (from the -NH₂ group) | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 (from the N and O atoms) | PubChem[1] |

| Topological Polar Surface Area | 35.3 Ų | PubChem[1] |

Structural Analysis and Intermolecular Forces

The solubility of this compound is governed by the interplay of its constituent functional groups and their interactions with solvent molecules. The principle of "like dissolves like" is the cornerstone of this analysis.[3]

-

Aniline Moiety (-NH₂): The primary amine group is polar and capable of acting as a hydrogen bond donor and acceptor.[4] This suggests a degree of solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).

-

Aromatic Rings: The two phenyl rings (one from the aniline and one from the benzyl group) are large, nonpolar, and hydrophobic.[5] These regions will favor interactions with nonpolar solvents through van der Waals forces.

-

Ether Linkage (-O-CH₂-): The ether group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

-

Bromo Substituent (-Br): The bromine atom is electronegative, contributing to the molecule's overall polarity. It also increases the molecular weight and size, which can sometimes decrease solubility.[6]

-

Benzyloxy Group (-OCH₂Ph): This large, bulky group significantly increases the nonpolar character of the molecule, which will likely limit its solubility in highly polar solvents like water but enhance it in solvents with aromatic character or moderate polarity.[7]

Predicted Solubility Trends

Based on the structural analysis, the following solubility trends for this compound are predicted:

-

High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform) and aromatic solvents (e.g., toluene, benzene) due to the significant nonpolar character of the molecule. Ethers like tetrahydrofuran (THF) and polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also likely to be good solvents.

-

Moderate Solubility: Predicted in ketones (e.g., acetone) and esters (e.g., ethyl acetate), which can engage in dipole-dipole interactions and hydrogen bonding with the amine and ether functionalities.

-

Low to Sparingly Soluble: Expected in lower alcohols (e.g., methanol, ethanol). While the amine group can hydrogen bond, the large hydrophobic portion of the molecule will likely limit solubility.

-

Insoluble: Predicted to be insoluble in highly polar solvents like water and nonpolar aliphatic hydrocarbons (e.g., hexane, cyclohexane). The large nonpolar surface area will dominate over the polar contributions of the amine and ether groups in aqueous media.

Experimental Determination of Solubility

To validate the predicted solubility profile and obtain precise data, a systematic experimental approach is necessary. This section details protocols for both qualitative and quantitative solubility determination.

Materials and Equipment

-

This compound (analytical grade)

-

A range of organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Drying oven

-

UV-Vis Spectrophotometer or HPLC system

Protocol 1: Qualitative Solubility Determination

This rapid method provides a preliminary assessment of solubility in various solvents.

Methodology:

-

Add approximately 10 mg of this compound to a small test tube or vial.

-

Add 1 mL of the selected solvent in 0.2 mL increments.

-

After each addition, cap the vial and vortex for 30 seconds.

-

Visually inspect the solution for the presence of undissolved solid against a dark background.

-

Record the solubility based on the following criteria:

-

Very Soluble: Dissolves completely upon addition of the first 0.2 mL.

-

Soluble: Dissolves completely within 1 mL of solvent.

-

Sparingly Soluble: A portion of the solid dissolves, but some remains after adding 1 mL.

-

Insoluble: No visible dissolution of the solid.

-

Causality of Experimental Choices:

-

Using a small, fixed amount of solute and solvent allows for a standardized comparison across different solvents.

-

Incremental solvent addition helps to differentiate between high and moderate solubility.

-

Vortexing ensures adequate mixing to overcome kinetic limitations to dissolution.

Protocol 2: Quantitative Solubility Determination by the Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a compound.[8][9]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5.0 mL) of a different organic solvent. An excess is critical to ensure equilibrium with the solid phase.[10]

-

Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully pipette a known volume (e.g., 2.0 mL) of the clear supernatant into a pre-weighed, dry evaporating dish.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish in a fume hood to allow the solvent to evaporate at room temperature. For higher boiling point solvents, a gentle stream of nitrogen or use of a vacuum oven at a temperature well below the compound's melting point may be necessary.

-

Once the solvent has completely evaporated, place the dish in a drying oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

-

Record the final weight of the dish and the dissolved solid.

-

-

Calculation:

-

Solubility (g/L) = [(Weight of dish + solid) - (Weight of empty dish)] / Volume of supernatant taken (in L)

-

Self-Validating System:

-

Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). Consistent solubility values indicate that equilibrium has been established.

-

Constant Weight: Drying the residue to a constant weight ensures that all solvent has been removed, preventing artificially high solubility measurements.

The following diagram illustrates the workflow for the gravimetric determination of solubility.

Protocol 3: Quantitative Solubility Determination by UV-Vis Spectrophotometry

This method is suitable for compounds with a chromophore and is particularly useful for determining lower solubility concentrations.

Methodology:

-

Preparation of Saturated Solution: Follow Step 1 as described in the gravimetric method (Protocol 2).

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known high concentration in a solvent in which it is freely soluble (e.g., acetonitrile or methanol).

-

Perform a serial dilution of the stock solution to create a series of standard solutions of known concentrations.

-

-

Generation of Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

-

-

Sample Analysis:

-

After the equilibration period, centrifuge the saturated solutions to pellet the excess solid.

-

Carefully withdraw a small aliquot of the clear supernatant and dilute it with the appropriate solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility by multiplying the concentration by the dilution factor.

-

Authoritative Grounding:

-

Beer-Lambert Law: The linear relationship between absorbance and concentration is a fundamental principle of spectrophotometry, ensuring the accuracy of the quantification.

-

λmax: Measuring absorbance at the wavelength of maximum absorbance minimizes errors and maximizes sensitivity.

The following diagram illustrates the logical relationship between the components of the UV-Vis spectrophotometry method.

Conclusion

While published quantitative solubility data for this compound is limited, a robust predictive framework can be established based on its molecular structure. The presence of large nonpolar aromatic regions combined with polar amine and ether functionalities suggests a favorable solubility profile in solvents of moderate to low polarity, such as chlorinated and aromatic hydrocarbons, and some polar aprotic solvents. This guide provides detailed, reliable, and validated experimental protocols—namely, qualitative assessment, the gravimetric method, and UV-Vis spectrophotometry—to empower researchers to generate the precise data required for their specific applications. A systematic determination of this fundamental physicochemical property is paramount for the successful and efficient utilization of this compound in the advancement of chemical synthesis and drug discovery.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

LibreTexts Chemistry. (2023). 2.8: Solubility. Retrieved January 9, 2026, from [Link]

-

Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved January 9, 2026, from [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved January 9, 2026, from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved January 9, 2026, from [Link]

-

Solubility of Things. (n.d.). Aniline. Retrieved January 9, 2026, from [Link]

-

Wikipedia. (n.d.). Benzyl group. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). Effect of bromine substituent on optical properties of aryl compounds. Retrieved January 9, 2026, from [Link]

Sources

- 1. This compound | C13H12BrNO | CID 22675582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solubility parameters (HSP) [adscientis.com]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. Benzyl group - Wikipedia [en.wikipedia.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Blueprint of 2-(Benzyloxy)-5-bromoaniline: A Predictive Technical Guide

Introduction

The rationale behind this predictive approach is to provide a reliable reference for the identification and characterization of this compound, enabling researchers to confirm its synthesis and purity with confidence. Each predicted spectrum is accompanied by a detailed interpretation and a standardized experimental protocol for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-(Benzyloxy)-5-bromoaniline.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of both the aniline and benzyl rings, the benzylic methylene protons, and the amine protons. The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of substituent effects on the aromatic rings.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.45 - 7.30 | m | 5H | Phenyl-H |

| ~ 6.95 | d | 1H | Ar-H |

| ~ 6.80 | dd | 1H | Ar-H |

| ~ 6.65 | d | 1H | Ar-H |

| ~ 5.05 | s | 2H | -OCH₂-Ph |

| ~ 3.80 | br s | 2H | -NH₂ |

Interpretation:

-

Phenyl Protons (δ ~ 7.45 - 7.30 ppm): The five protons of the benzyl group's phenyl ring are expected to appear as a complex multiplet in this region.

-

Aniline Aromatic Protons (δ ~ 6.95, 6.80, 6.65 ppm): The three protons on the substituted aniline ring will present as distinct signals. The proton ortho to the bromine is predicted to be a doublet, the proton ortho to the amino group a doublet, and the proton in between a doublet of doublets, with coupling constants typical for ortho and meta relationships.

-

Benzylic Protons (δ ~ 5.05 ppm): The two protons of the methylene bridge (-OCH₂-) are chemically equivalent and are expected to appear as a sharp singlet.

-

Amine Protons (δ ~ 3.80 ppm): The two protons of the primary amine group (-NH₂) are anticipated to be a broad singlet. The chemical shift of these protons can be highly variable and is dependent on solvent, concentration, and temperature.

Molecular Structure with Proton Assignments:

Caption: Molecular structure with proton numbering.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to show 13 distinct signals, corresponding to the 13 carbon atoms in the molecule. The predicted chemical shifts are based on the known effects of the benzyloxy, bromo, and amino substituents on the benzene ring.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 147.0 | C-O (Aniline ring) |

| ~ 138.0 | C-N (Aniline ring) |

| ~ 137.0 | Quaternary C (Benzyl ring) |

| ~ 128.5 | Phenyl-CH |

| ~ 128.0 | Phenyl-CH |

| ~ 127.5 | Phenyl-CH |

| ~ 123.0 | Ar-CH |

| ~ 118.0 | Ar-CH |

| ~ 115.0 | Ar-CH |

| ~ 110.0 | C-Br (Aniline ring) |

| ~ 71.0 | -OCH₂-Ph |

Interpretation:

-

Aromatic Carbons: The carbon atoms of the aniline ring are significantly influenced by the electron-donating amino and benzyloxy groups and the electron-withdrawing bromo group, leading to a wide range of chemical shifts. The benzylic phenyl carbons are expected in their typical range.

-

Benzylic Carbon: The methylene carbon (-OCH₂-) is predicted to appear around 71.0 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the N-H bonds of the amine, the C-H bonds of the aromatic and aliphatic portions, the C=C bonds of the aromatic rings, the C-O ether linkage, and the C-Br bond.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretch |

| 2950 - 2850 | Medium-Weak | Aliphatic C-H stretch (-CH₂-) |

| 1620 - 1580 | Strong | Aromatic C=C stretch |

| 1500 - 1450 | Strong | Aromatic C=C stretch |

| 1250 - 1200 | Strong | Aryl-O-C stretch (asymmetric) |

| 1100 - 1000 | Strong | C-N stretch |

| 700 - 600 | Medium | C-Br stretch |

Interpretation:

-

N-H Stretching: The presence of a primary amine will give rise to two distinct bands in this region.

-

C-H Stretching: Separate regions for aromatic and aliphatic C-H stretching are expected.

-

C=C Stretching: Strong absorptions characteristic of the aromatic rings.

-

C-O and C-N Stretching: Strong bands indicating the ether and amine functionalities.

-

C-Br Stretching: A medium intensity band in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₃H₁₂BrNO), the molecular weight is 278.14 g/mol .[1]

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 278/280 | Molecular ion peak [M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 187/189 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation:

-

Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak at m/z 278 and an isotopic peak at m/z 280 of nearly equal intensity, which is characteristic of a molecule containing one bromine atom.

-

Fragmentation Pattern: A major fragmentation pathway is the cleavage of the benzylic C-O bond. This would lead to the formation of a stable tropylium ion at m/z 91 ([C₇H₇]⁺) and a fragment corresponding to the bromoaniline moiety at m/z 187/189.

Predicted Fragmentation Pathway:

Caption: Predicted mass spectrometry fragmentation.

Experimental Protocols

To acquire the spectroscopic data discussed, the following standard protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically at 100 MHz. A proton-decoupled sequence should be used with a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum should be collected prior to the sample measurement.

Mass Spectrometry

-